Pyrrolidines are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms.
The methods of application involve the extraction and isolation of pyrrolidines from natural sources.
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, is a compound characterized by its unique structure and properties. Its molecular formula is C₁₅H₁₉F₂NO₂, with a molecular weight of approximately 283.31 g/mol. The compound features a pyrrolidine ring substituted with a carboxylic acid and a difluorophenyl group, which contributes to its biological activity and potential applications in pharmaceuticals and other fields .
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as a therapeutic agent in various conditions due to its interaction with biological targets:
The synthesis of 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions:
This compound holds promise in various applications:
Interaction studies have revealed that 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid interacts with several biological systems:
Several compounds share structural similarities with 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride | 1236862-40-0 | 0.80 |
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid | 741217-33-4 | 0.73 |
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride | 332061-68-4 | 0.71 |
Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1049978-59-7 | 0.69 |
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid | 723284-81-9 | 0.69 |
The uniqueness of 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and its stereochemistry (3S,4R configuration), which contribute to its distinct pharmacological properties compared to similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further enhances its relevance in drug development .